molecular formula C30H23N B13984047 N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline

N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline

Cat. No.: B13984047
M. Wt: 397.5 g/mol
InChI Key: YQBMNVBKQSDJHB-UHFFFAOYSA-N
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Description

N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline is an organic compound with a complex structure characterized by multiple phenyl groups attached to an aniline core. This compound is known for its applications in various fields, including optoelectronics and materials science.

Properties

Molecular Formula

C30H23N

Molecular Weight

397.5 g/mol

IUPAC Name

N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline

InChI

InChI=1S/C30H23N/c1-3-7-23(8-4-1)24-11-13-25(14-12-24)26-15-17-27(18-16-26)28-19-21-30(22-20-28)31-29-9-5-2-6-10-29/h1-22,31H

InChI Key

YQBMNVBKQSDJHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)NC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction, where phenylboronic acid reacts with 4-iodophenol in the presence of a palladium catalyst and a base like potassium carbonate . This reaction forms the biphenyl structure, which is then further functionalized to achieve the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki coupling reactions, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product, with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline is a complex organic compound with a molecular formula of C30H23NC_{30}H_{23}N and a molar mass of approximately 473.61 g/mol. It features a central aniline structure with multiple phenyl groups, which contributes to its unique properties.

Scientific Research Applications

This compound has potential applications in several fields:

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its multiple aromatic rings and amino groups make it a versatile intermediate in organic synthesis. The unique arrangement of phenyl groups in this compound contributes to its distinct electronic properties, making it particularly suitable for applications in organic electronics where charge transport efficiency is critical.

Biology: Interaction studies involving this compound are essential for understanding its behavior in biological systems. Such studies are crucial for determining the practical applications and safety profiles of the compound.

Materials Science: this compound has potential applications in materials science due to its increased stability.

Organic Electronics: this compound has potential applications in organic electronics.

Mechanism of Action

The mechanism of action of N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline in optoelectronic devices involves its role as a hole transport material. It facilitates the movement of positive charge carriers (holes) within the device, enhancing its efficiency and performance. The molecular structure allows for efficient charge transport and stability under operating conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline stands out due to its unique structural arrangement, which provides enhanced stability and performance in optoelectronic applications. Its multiple phenyl groups contribute to its high thermal and chemical stability, making it a preferred choice for advanced materials research.

Biological Activity

N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline, a biphenyl derivative, has garnered attention due to its diverse biological activities. This article presents an overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound this compound is characterized by a biphenyl structure, which is known for its role in medicinal chemistry. Biphenyl derivatives often serve as key intermediates in the synthesis of pharmaceuticals, dyes, and materials with unique properties. The synthesis typically involves coupling reactions that can be optimized for yield and purity.

Antimicrobial Properties

Biphenyl derivatives, including this compound, have been shown to possess significant antimicrobial activities. Studies have demonstrated that these compounds exhibit potent antibacterial and antifungal effects against various pathogens.

Microorganism Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Candida albicansPotent antifungal activity

Anti-inflammatory Effects

Research indicates that biphenyl derivatives can also possess anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines, thus providing therapeutic potential in inflammatory diseases.

Antitumor Activity

Some studies suggest that biphenyl compounds exhibit antitumor activity by inducing apoptosis in cancer cells. This effect is often mediated through the modulation of signaling pathways involved in cell survival and proliferation.

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial activity of various biphenyl derivatives, including this compound, against standard strains of bacteria and fungi. The results indicated significant inhibition zones compared to control groups, highlighting the compound's potential as an antimicrobial agent .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of biphenyl derivatives revealed that modifications on the phenyl rings significantly influence biological activity. For instance, substituents on the aniline moiety were found to enhance both antimicrobial and anti-inflammatory activities .
  • In Vivo Studies : Animal model studies have demonstrated the efficacy of this compound in reducing tumor size in xenograft models. The compound's mechanism was linked to its ability to induce apoptosis through caspase activation pathways .

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